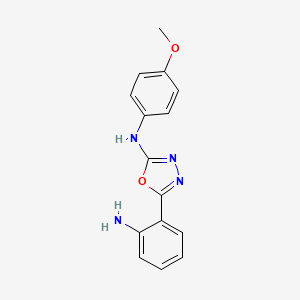

5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

描述

5-(2-Aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 2-aminophenyl group at position 5 and a 4-methoxyphenylamino group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its structural rigidity, hydrogen-bonding capacity, and metabolic stability, making it a privileged motif in medicinal chemistry . These features position the compound as a candidate for targeting enzymes or receptors in diseases such as cancer and microbial infections. Synthetic routes for analogous oxadiazoles often involve cyclization of semicarbazides or photocatalytic methods, with yields exceeding 90% under optimized conditions .

属性

IUPAC Name |

5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-20-11-8-6-10(7-9-11)17-15-19-18-14(21-15)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZVUJWOLRMPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.

化学反应分析

Types of Reactions

5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 190.20 g/mol. Its structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of both an amino group and a methoxyphenyl group contributes to its reactivity and potential therapeutic applications.

Anticancer Applications

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. A notable study demonstrated that a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited percent growth inhibitions (PGIs) against several cancer types, including glioblastoma and ovarian cancer, with some compounds achieving over 85% inhibition rates .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

| Compound Name | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61 |

| Compound 6h | OVCAR-8 | 85.26 |

| Compound 6h | NCI-H40 | 75.99 |

These findings suggest that 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine may also possess similar anticancer properties due to structural similarities with other effective derivatives.

Antidiabetic Activity

The potential antidiabetic effects of oxadiazole derivatives have been explored in various studies. For example, compounds synthesized from the oxadiazole framework have shown promising results in lowering glucose levels in diabetic models. In vivo studies using genetically modified Drosophila melanogaster indicated that certain derivatives significantly reduced glucose levels compared to controls .

Table 2: Antidiabetic Activity of Selected Oxadiazole Derivatives

| Compound Name | Model Organism | Effect on Glucose Levels (%) |

|---|---|---|

| Compound 5d | Drosophila melanogaster | -35% |

| Compound 5f | Drosophila melanogaster | -30% |

Antimicrobial Properties

Additionally, the antimicrobial activities of oxadiazole derivatives have been documented. The structural characteristics of these compounds allow them to interact with microbial targets effectively. Research indicates that certain oxadiazoles exhibit significant antibacterial and antifungal activities against various pathogens .

Table 3: Antimicrobial Efficacy of Oxadiazole Compounds

| Compound Name | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

作用机制

The mechanism of action of 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents on the aromatic rings. Key analogues include:

生物活性

5-(2-Aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, summarizing recent findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 191.19 g/mol

- CAS Number : 5711-61-5

-

Anticancer Activity :

- The oxadiazole scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism typically involves inhibition of key enzymes and proteins involved in cancer progression such as:

- Thymidylate Synthase : Inhibiting this enzyme disrupts DNA synthesis in cancer cells.

- Histone Deacetylases (HDAC) : Inhibition leads to altered gene expression and increased apoptosis in cancer cells.

- Telomerase : Targeting telomerase activity can limit the proliferation of cancer cells by shortening telomeres.

- The oxadiazole scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism typically involves inhibition of key enzymes and proteins involved in cancer progression such as:

-

Antimicrobial and Antioxidant Properties :

- Compounds with similar oxadiazole structures have demonstrated antimicrobial activity against various pathogens. The antioxidant properties help mitigate oxidative stress, which is linked to cancer and other diseases.

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

- A study evaluated the compound's effect on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.

-

Mechanistic Insights :

- Molecular docking studies revealed that the compound binds effectively to the active sites of thymidylate synthase and HDACs, suggesting a strong potential for drug development targeting these enzymes.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, and how are intermediates purified?

- Methodology : The compound is typically synthesized via cyclization of precursor hydrazides using phosphoryl chloride (POCl₃) under reflux conditions. For example, analogous oxadiazoles are prepared by reacting substituted carboxylic acid hydrazides with POCl₃ at 90–120°C for 3–6 hours, followed by neutralization with ammonia to precipitate the product . Purification involves recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are critical for confirming the structure of this oxadiazole derivative?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NH₂ bends at 3300–3500 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., methoxy groups at δ 3.8 ppm in ¹H NMR, aromatic carbons at δ 110–150 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₅H₁₃N₃O₂ at m/z 276.1) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Antimicrobial Screening : Agar diffusion assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry?

- Methodology : Single-crystal X-ray analysis provides bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in oxadiazole derivatives). For example, crystallographic data (R factor < 0.05) confirm the planarity of the oxadiazole ring and dihedral angles between substituents .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability scores, and blood-brain barrier permeability .

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR for anticancer activity) using PDB structures .

Q. How should researchers address contradictory bioactivity data between antioxidant and cytotoxic assays?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values across assays to identify concentration-dependent effects .

- Mechanistic Studies : ROS quantification (e.g., DCFH-DA assay) to determine if cytotoxicity is linked to pro-oxidant activity .

- Control Experiments : Validate assay conditions using known antioxidants (e.g., Trolox) and cytotoxic agents (e.g., doxorubicin) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。